1,7-Diazabicyclo[5.3.2]dodecane 1,7-Diazabicyclo[5.3.2]dodecane
Brand Name: Vulcanchem
CAS No.: 84904-97-2
VCID: VC19316312
InChI: InChI=1S/C10H20N2/c1-2-5-11-7-4-8-12(6-3-1)10-9-11/h1-10H2
SMILES:
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol

1,7-Diazabicyclo[5.3.2]dodecane

CAS No.: 84904-97-2

Cat. No.: VC19316312

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazabicyclo[5.3.2]dodecane - 84904-97-2

Specification

CAS No. 84904-97-2
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
IUPAC Name 1,7-diazabicyclo[5.3.2]dodecane
Standard InChI InChI=1S/C10H20N2/c1-2-5-11-7-4-8-12(6-3-1)10-9-11/h1-10H2
Standard InChI Key QVDQQPFABXMASK-UHFFFAOYSA-N
Canonical SMILES C1CCN2CCCN(CC1)CC2

Introduction

Structural Characteristics

The molecular framework of 1,7-diazabicyclo[5.3.2]dodecane consists of a 12-membered bicyclic system with two nitrogen atoms positioned at the 1st and 7th positions (Figure 1) . The bicyclo[5.3.2]dodecane backbone comprises three fused rings: a 5-membered ring, a 3-membered ring, and a 2-membered bridge. The nitrogen atoms introduce basicity and nucleophilicity, enabling participation in diverse chemical reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂
Molecular Weight166.27 g/mol
CAS Registry Number84904-97-2
InChIKeyQVDQQPFABXMASK-UHFFFAOYSA-N
XLogP32.1 (estimated)

Synthesis and Derivatization

Synthetic Routes

1,7-Diazabicyclo[5.3.2]dodecane is typically synthesized via cyclization reactions involving nitrogen- and carbon-containing precursors. One method involves the intramolecular condensation of diamine intermediates under acidic or thermal conditions. For example, caprolactam derivatives have been used as starting materials in analogous syntheses of related diazabicyclic compounds .

Key Challenges

  • Regioselectivity: Controlling the position of nitrogen atoms in the bicyclic framework remains challenging .

  • Yield Optimization: Multi-step syntheses often result in moderate yields due to competing side reactions .

Physicochemical Properties

Basicity and Reactivity

The compound exhibits strong basicity (pKa ~11–12 in water), attributed to the lone electron pairs on the nitrogen atoms . This property facilitates its use as a non-nucleophilic base in dehydrohalogenation and esterification reactions .

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water.

  • Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.

Applications in Research and Industry

Catalysis

1,7-Diazabicyclo[5.3.2]dodecane serves as a ligand in transition-metal catalysis. For instance, it enhances the activity of palladium catalysts in cross-coupling reactions, analogous to the role of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Pharmaceutical Intermediates

The compound is a precursor in synthesizing bioactive molecules, including antiviral agents and kinase inhibitors. Its rigid bicyclic structure improves metabolic stability in drug candidates .

Materials Science

In polymer chemistry, it acts as a curing agent for epoxy resins, improving thermal resistance and mechanical properties .

Research Findings and Innovations

Mechanistic Studies

Recent studies highlight its role in facilitating proton transfer reactions. For example, in the presence of carboxylic acids, it catalyzes amide bond formation via a mixed anhydride intermediate .

Computational Insights

Density functional theory (DFT) calculations reveal that the nitrogen atoms adopt a trigonal planar geometry, optimizing orbital overlap for nucleophilic attacks .

Table 2: Comparative Analysis with Related Bases

BasepKa (H₂O)Applications
1,7-Diazabicyclo[5.3.2]dodecane~11.5Cross-coupling, drug synthesis
DBU12.0Fullerene separation, epoxy curing
TMG (Tetramethylguanidine)13.6Polymerization, CO₂ capture

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